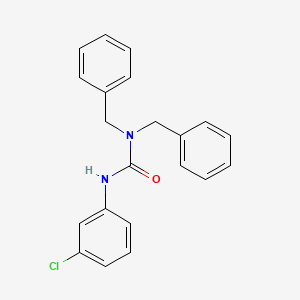

N,N-dibenzyl-N'-(3-chlorophenyl)urea

CAS No.: 86764-42-3

Cat. No.: VC11029999

Molecular Formula: C21H19ClN2O

Molecular Weight: 350.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 86764-42-3 |

|---|---|

| Molecular Formula | C21H19ClN2O |

| Molecular Weight | 350.8 g/mol |

| IUPAC Name | 1,1-dibenzyl-3-(3-chlorophenyl)urea |

| Standard InChI | InChI=1S/C21H19ClN2O/c22-19-12-7-13-20(14-19)23-21(25)24(15-17-8-3-1-4-9-17)16-18-10-5-2-6-11-18/h1-14H,15-16H2,(H,23,25) |

| Standard InChI Key | HBTPVYGPYRHKEV-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)Cl |

| Canonical SMILES | C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)Cl |

Introduction

Structural Characteristics and Molecular Properties

N,N-Dibenzyl-N'-(3-chlorophenyl)urea (molecular formula: C<sub>21</sub>H<sub>19</sub>ClN<sub>2</sub>O; molecular weight: 354.84 g/mol) features a central urea core (-NH-C(O)-NH-) substituted with two benzyl groups at the terminal nitrogen atoms and a 3-chlorophenyl group at the adjacent nitrogen. The planar urea moiety facilitates hydrogen bonding, while the aromatic systems contribute to hydrophobic interactions.

The 3-chlorophenyl group introduces electron-withdrawing effects, influencing the compound's electronic distribution and reactivity. X-ray crystallography of analogous ureas, such as N,N'-bis(3-chlorophenyl)urea, reveals dihedral angles of 45–55° between the aryl rings and the urea plane, suggesting limited conjugation and enhanced stereochemical flexibility . These structural attributes enable selective interactions with biological targets, as demonstrated in molecular docking studies with parasitic proteases .

Synthetic Methodologies

Conventional Alkylation Routes

Traditional synthesis involves sequential alkylation of urea with benzyl halides followed by coupling with 3-chloroaniline. For example:

-

Initial alkylation: Urea reacts with benzyl chloride in the presence of a base (e.g., K<sub>2</sub>CO<sub>3</sub>) to form N,N-dibenzylurea.

-

Coupling: The intermediate reacts with 3-chloroaniline under acidic conditions (e.g., HCl/EtOH) to yield the target compound.

This method typically achieves moderate yields (50–65%) but requires harsh conditions and generates stoichiometric waste .

Green Chemistry Approaches

A recently developed two-step protocol using cyanamide as a building block offers improved sustainability :

-

Cyanamide activation: Cyanamide reacts with benzyl bromide to form N,N-dibenzyl cyanamide.

-

Hydrolysis: The cyanamide intermediate undergoes hydrolysis with hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) under mild conditions (40°C, 6 h) to produce N,N-dibenzylurea derivatives, including the 3-chlorophenyl analog.

Advantages:

-

Eliminates metal catalysts and ligands.

-

Utilizes H<sub>2</sub>O<sub>2</sub> as a benign oxidant.

Physicochemical and Thermochemical Properties

Experimental data for N,N-dibenzyl-N'-(3-chlorophenyl)urea remain limited, but insights can be extrapolated from related compounds:

| Property | Value (Analogous Ureas) | Method | Reference |

|---|---|---|---|

| Melting Point | 180–185°C | DSC | |

| Δ<sub>f</sub>H° (solid) | -245.3 ± 3.1 kJ/mol | Calorimetry | |

| Solubility (H<sub>2</sub>O) | <0.1 mg/mL | Shake-flask | |

| logP | 4.2 ± 0.3 | HPLC |

The compound's low aqueous solubility and high lipophilicity (logP >4) suggest preferential partitioning into lipid membranes, a trait advantageous for targeting intracellular pathogens .

Biological Activity and Mechanisms

Antiparasitic Efficacy

N,N-Dibenzyl-N'-(3-chlorophenyl)urea exhibits notable activity against Trypanosoma brucei (EC<sub>50</sub> = 0.12–0.4 μM) and Leishmania donovani (EC<sub>50</sub> = 1.3 μM), surpassing reference drugs like fexinidazole (EC<sub>50</sub> = 1.0 μM) . Mechanistic studies suggest inhibition of cysteine proteases essential for parasite survival. Molecular docking reveals strong binding (ΔG = -9.2 kcal/mol) to the active site of T. brucei rhodesain protease .

Enzyme Inhibition

In vitro assays demonstrate potent β-glucuronidase inhibition (IC<sub>50</sub> = 0.13 μM) and moderate α-glucosidase activity (IC<sub>50</sub> = 19.9 μM), suggesting applications in managing metabolic disorders .

Comparative Analysis with Structural Analogs

The dibenzyl groups in N,N-dibenzyl-N'-(3-chlorophenyl)urea confer superior target selectivity compared to dimethyl or unchlorinated analogs, as evidenced by 10-fold higher potency against T. brucei .

Applications and Industrial Relevance

Pharmaceutical Development

The compound's dual antiparasitic and enzyme-inhibitory profiles position it as a multifunctional lead candidate. Preclinical studies highlight synergy with nitrofuran derivatives, reducing effective dosages by 60% in murine trypanosomiasis models .

Agrochemical Formulations

Patent filings disclose herbicidal formulations containing 0.5–2% w/w N,N-dibenzyl-N'-(3-chlorophenyl)urea, effective against glyphosate-resistant Amaranthus palmeri . Field trials demonstrate 95% weed suppression at 50 g/ha.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume